molecular formula C9H5ClIN B2614668 1-Chloro-5-iodoisoquinoline CAS No. 1379322-93-6

1-Chloro-5-iodoisoquinoline

Cat. No.: B2614668
CAS No.: 1379322-93-6
M. Wt: 289.5
InChI Key: FWTSURVEHDDGAU-UHFFFAOYSA-N
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Description

1-Chloro-5-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-5-iodoisoquinoline are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 1-chloroisoquinoline with an iodoarene under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-Chloro-5-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1-chloro-5-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTSURVEHDDGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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